(E)-6-(4-Bromophenyl)-4-oxohex-5-enoic acid
Description
Historical Context and Emergence in Chemical Literature
The inclusion of a bromine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule. researchgate.net The synthesis of 4-oxoalk-2-enoic acids has also been a subject of interest, with methods like the Wittig reaction and aldol-condensation of glyoxylic acid being employed. nih.gov It is therefore likely that (E)-6-(4-Bromophenyl)-4-oxohex-5-enoic acid emerged from the systematic exploration of these synthetic methodologies and the continued interest in functionalized chalcones for various applications.
Significance of the this compound Scaffold in Organic Synthesis and Chemical Biology
The chemical architecture of this compound is significant due to the interplay of its constituent functional groups: the α,β-unsaturated ketone, the carboxylic acid, and the 4-bromophenyl moiety.
The α,β-unsaturated ketone core is a prominent feature in many biologically active compounds. nih.gov This moiety can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine, in proteins. nih.gov This reactivity is the basis for its potential application in the design of targeted covalent inhibitors for various enzymes. nih.gov
The carboxylic acid group enhances the molecule's polarity and provides a handle for further synthetic modifications, such as esterification or amidation, allowing for the creation of diverse chemical libraries.
The 4-bromophenyl group serves multiple purposes. The bromine atom is an electron-withdrawing group that can influence the reactivity of the aromatic ring and the adjacent enone system. Furthermore, the carbon-bromine bond can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, providing a versatile point for structural elaboration. nih.gov In medicinal chemistry, the introduction of a bromine atom can enhance the pharmacological properties of a molecule. acs.org
The combination of these features in a single scaffold makes this compound a versatile building block in organic synthesis and a promising lead structure in drug discovery.
| Feature | Significance in Organic Synthesis | Significance in Chemical Biology |
| α,β-Unsaturated Ketone | Michael acceptor for conjugate additions. | Potential for covalent modification of proteins. |
| Carboxylic Acid | Site for derivatization (e.g., esters, amides). | Improves solubility and allows for bio-conjugation. |
| 4-Bromophenyl Group | Substrate for cross-coupling reactions. | Modulates lipophilicity and electronic properties. |
Current Research Frontiers and Unexplored Avenues for this compound
Current research involving scaffolds similar to this compound is focused on several key areas. The development of novel chalcone (B49325) derivatives with enhanced biological activities remains a vibrant field of study. researchgate.net
One of the most promising frontiers lies in the exploration of this molecule as a covalent inhibitor . The α,β-unsaturated ketone can be fine-tuned to react selectively with specific protein targets, offering a pathway to potent and durable therapeutic effects. mdpi.com
Furthermore, the versatility of the 4-bromophenyl group in cross-coupling reactions opens up avenues for the synthesis of complex molecular architectures. This could lead to the discovery of new compounds with unique material or biological properties. The use of bromophenylacetonitrile, a related structure, in the synthesis of various pharmaceutical intermediates highlights the potential of such brominated scaffolds. guidechem.com
Unexplored avenues include the systematic investigation of its coordination chemistry with various metal centers and its potential application in the development of novel materials, such as polymers or functional dyes. The reactivity of the enone system could also be harnessed in various cycloaddition reactions to construct novel heterocyclic frameworks.
| Research Area | Potential Application |
| Medicinal Chemistry | Development of targeted covalent inhibitors. |
| Organic Synthesis | Synthon for complex heterocyclic compounds. |
| Materials Science | Precursor for functional polymers and dyes. |
Structure
3D Structure
Properties
IUPAC Name |
(E)-6-(4-bromophenyl)-4-oxohex-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c13-10-4-1-9(2-5-10)3-6-11(14)7-8-12(15)16/h1-6H,7-8H2,(H,15,16)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFUPUVQSHKIAA-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)CCC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)CCC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121365-23-9 | |
| Record name | (5E)-6-(4-Bromophenyl)-4-oxo-5-hexenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121365-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Methodologies for E 6 4 Bromophenyl 4 Oxohex 5 Enoic Acid and Its Stereoisomers
Retrosynthetic Analysis of the (E)-6-(4-Bromophenyl)-4-oxohex-5-enoic acid Structure
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. This process involves strategically breaking bonds to identify key synthons and their corresponding synthetic equivalents.
Strategic Disconnections Involving the Ketone and Enoic Acid Moieties
A primary disconnection strategy for this compound involves the carbon-carbon double bond of the enone system. This leads to two key fragments: 4-bromobenzaldehyde (B125591) and levulinic acid (4-oxopentanoic acid). This disconnection is based on a well-established aldol-type condensation reaction. The carbanion generated from the α-methyl group of levulinic acid can nucleophilically attack the carbonyl carbon of 4-bromobenzaldehyde, followed by dehydration to yield the target α,β-unsaturated keto-acid.
Another logical disconnection point is the carbon-carbon bond between the C4 ketone and the C3 methylene (B1212753) group. This approach would involve the acylation of a suitable three-carbon nucleophile with a derivative of a 4-bromocinnamoyl species. However, the former strategy is generally more convergent and efficient.
Considerations for Stereoselective (E)-Olefin Formation
The stereochemistry of the carbon-carbon double bond is a crucial aspect of the synthesis. The desired (E)-isomer is the thermodynamically more stable configuration due to reduced steric hindrance between the aryl group and the carbonyl group. In the condensation reaction between an aldehyde and a ketone, the formation of the (E)-isomer is often favored, particularly under conditions that allow for thermodynamic equilibration. The use of specific catalysts and reaction conditions can further enhance the stereoselectivity towards the (E)-olefin.
Contemporary Approaches to Carbon-Carbon Bond Formation in this compound Synthesis
Modern organic synthesis offers a diverse toolkit of powerful carbon-carbon bond-forming reactions that can be applied to the construction of this compound. These methods often provide high yields and stereoselectivity under mild conditions.
Heck Reaction and Variants for 4-Bromophenyl Introduction
The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. In the context of synthesizing the target molecule, a Heck reaction could be envisioned between 4-bromoiodobenzene (or another suitable aryl halide) and a vinyl ketone derivative, such as methyl vinyl ketone, followed by further elaboration of the resulting product. The Heck reaction is well-known for its excellent stereoselectivity, typically affording the trans (E) product.
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| 4-Bromoiodobenzene | Methyl vinyl ketone | Pd(OAc)₂ | Et₃N | (E)-4-(4-Bromophenyl)but-3-en-2-one |
This intermediate could then be further functionalized to introduce the carboxylic acid moiety.
Grignard or Organolithium Chemistry for Hexenoic Acid Chain Assembly
Organometallic reagents such as Grignard and organolithium reagents are powerful nucleophiles for carbon-carbon bond formation. A plausible strategy involves the reaction of a Grignard reagent derived from a protected 3-halopropanoic acid with a 4-bromocinnamaldehyde (B15041) derivative. Alternatively, the addition of a vinyl Grignard reagent to succinic anhydride (B1165640) would open the anhydride ring to form a 4-oxo-5-hexenoic acid derivative, which could then be arylated.
Organolithium reagents can also be employed. For instance, the reaction of an organolithium species with a suitable carboxylic acid derivative can provide the ketone functionality.
Wittig or Horner-Wadsworth-Emmons Olefination for Enone Formation
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are cornerstone methods for the stereoselective synthesis of alkenes. To form the (E)-enone moiety of the target molecule, a stabilized phosphorus ylide or a phosphonate (B1237965) carbanion would be reacted with an appropriate aldehyde.
Specifically, a Horner-Wadsworth-Emmons reaction would involve the reaction of a phosphonate ester, such as diethyl (2-oxopropyl)phosphonate, with 4-bromobenzaldehyde. The use of a stabilized phosphonate generally leads to the preferential formation of the (E)-alkene. The resulting enone could then be further elaborated to introduce the carboxylic acid. The HWE reaction is often preferred over the Wittig reaction due to the easier removal of the phosphate (B84403) byproduct and generally higher (E)-selectivity.
| Aldehyde | Phosphonate Reagent | Base | Product |
| 4-Bromobenzaldehyde | Diethyl (2-oxopropyl)phosphonate | NaH | (E)-4-(4-Bromophenyl)but-3-en-2-one |
This approach provides a reliable and highly stereoselective route to the core enone structure of this compound.
Palladium-Catalyzed Cross-Coupling Strategies for Aromatic Attachment
The introduction of the 4-bromophenyl group onto the hexenoic acid backbone is a critical step that is efficiently achieved through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. researchgate.netwikipedia.org The choice of a specific cross-coupling reaction depends on the nature of the substrates and the desired reaction conditions.
Commonly employed strategies include the Suzuki, Stille, and Heck couplings. For the synthesis of this compound, a Heck-type reaction is particularly relevant. In this approach, an aryl halide (in this case, a derivative of 1-bromo-4-iodobenzene (B50087) or a similar activated species) is coupled with an alkene partner, which would be a precursor to the 4-oxohex-5-enoic acid structure. The palladium catalyst, typically in the Pd(0) oxidation state, facilitates the reaction through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination. youtube.comyoutube.com
The general mechanism for these coupling reactions begins with the oxidative addition of the aryl halide to the Pd(0) complex, forming a Pd(II) intermediate. This is followed by coordination of the alkene (the hexenoic acid precursor) and subsequent migratory insertion of the alkene into the aryl-palladium bond. Finally, a β-hydride elimination step regenerates the double bond in the product and forms a palladium-hydride species, which, after reductive elimination, regenerates the Pd(0) catalyst. youtube.com
The conditions for these reactions must be carefully optimized to ensure high yields and selectivity, particularly for the desired (E)-isomer of the double bond. The choice of palladium precursor, ligands, base, and solvent all play a crucial role. researchgate.netnih.gov
Table 1: Comparison of Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Aryl Source | Alkene/Alkyne Source | Key Features |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid/ester | Vinyl halide/triflate | Mild conditions, high functional group tolerance. |
| Stille Coupling | Arylstannane | Vinyl halide/triflate | Tolerant of many functional groups, but tin reagents are toxic. |
| Heck Coupling | Aryl halide/triflate | Alkene | Atom-economical, directly couples aryl halides with alkenes. |
| Sonogashira Coupling | Aryl halide/triflate | Terminal alkyne | Forms a C(sp2)-C(sp) bond, which could be later reduced. |
Total Synthesis of this compound
The total synthesis of this compound can be approached through either linear or convergent strategies, each with distinct advantages and challenges.
Linear Synthesis Pathways
A linear synthesis involves the sequential construction of the target molecule from a single starting material. A plausible linear route to this compound could commence from a simple, readily available starting material like glutaric anhydride or a related five-carbon chain.
One hypothetical pathway could involve:
Ring-opening of glutaric anhydride with a protected alcohol to create a monoester.
Conversion of the remaining carboxylic acid to an acyl chloride, followed by a reaction with a suitable nucleophile to introduce what will become the C1-C2 portion of the final molecule.
Chain extension to build the six-carbon backbone.
Introduction of the ketone at the C4 position, potentially via oxidation of a secondary alcohol.
Formation of the enone moiety (the double bond between C5 and C6) via an elimination reaction or an aldol (B89426) condensation approach.
Attachment of the 4-bromophenyl group at C6, likely through a palladium-catalyzed Heck reaction as the final key step.
Convergent Synthesis Strategies
For this compound, a convergent strategy would involve two primary fragments:
Fragment A: The 4-bromophenyl vinyl ketone moiety or a synthetic equivalent.
Fragment B: A three-carbon unit containing the carboxylic acid, such as a malonic acid derivative or a protected 3-carboxypropyl nucleophile.
The synthesis could proceed by preparing 4-bromobenzaldehyde and converting it into a vinylogous species. Separately, a suitable three-carbon nucleophile would be prepared. The key fragment-coupling step would then be a Michael addition of Fragment B to Fragment A, followed by any necessary functional group manipulations to yield the final keto-enoic acid. This strategy allows for the late-stage combination of complex fragments, maximizing efficiency.
Enantioselective and Diastereoselective Synthesis of Related Analogues
Achieving stereocontrol in the synthesis of analogues of this compound, for instance, where a stereocenter is introduced, requires sophisticated asymmetric synthesis techniques.
Chiral Auxiliaries and Catalysts for Stereocontrol
To control the stereochemical outcome of reactions, chiral auxiliaries or chiral catalysts are employed. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed.
Chiral Auxiliaries: Evans oxazolidinones are a well-known class of chiral auxiliaries that are highly effective in controlling the stereochemistry of aldol reactions, alkylations, and conjugate additions. springerprofessional.deyoutube.com For synthesizing an analogue with a stereocenter at C3, for example, the carboxylic acid could be attached to an Evans auxiliary. Subsequent enolate formation and reaction with an electrophile would proceed with high diastereoselectivity due to the steric influence of the auxiliary. youtube.com Other auxiliaries like pseudoephedrine amides and SAMP/RAMP hydrazones also offer excellent stereocontrol in various transformations. wikipedia.org
Chiral Catalysts: Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral keto-enoic acid frameworks, enantioselective conjugate additions or aldol reactions can be catalyzed by chiral organocatalysts (e.g., proline derivatives) or chiral metal complexes (e.g., copper-phosphine or rhodium-based catalysts). nih.govnih.gov For instance, a chiral catalyst could be used in the Michael addition step of a convergent synthesis to establish a stereocenter with high enantiomeric excess (ee). nih.gov Asymmetric hydrogenation or transfer hydrogenation using chiral ruthenium or rhodium catalysts could be used to stereoselectively reduce a ketone to a chiral alcohol. rsc.orgnih.gov
Table 2: Examples of Chiral Control Elements
| Method | Control Element | Typical Application | Key Advantage |
|---|---|---|---|
| Chiral Auxiliary | Evans Oxazolidinone | Asymmetric Aldol Reactions, Alkylations | High diastereoselectivity, reliable, well-established. springerprofessional.deyoutube.com |
| Chiral Auxiliary | Camphorsultam | Asymmetric Diels-Alder, Alkylations | Excellent stereocontrol, crystalline derivatives aid purification. |
| Organocatalysis | Chiral Amines (e.g., Proline) | Asymmetric Aldol and Michael Additions | Metal-free, environmentally benign. |
| Metal Catalysis | Chiral Phosphine Ligands (e.g., BINAP) with Ru, Rh, or Cu | Asymmetric Hydrogenation, Conjugate Addition | High turnover numbers, excellent enantioselectivity. nih.gov |
Challenges in Stereoselective Synthesis of the Keto-Enoic Acid Framework
The stereoselective synthesis of molecules containing the keto-enoic acid framework is not without its difficulties. Several key challenges must be overcome:
Control of Olefin Geometry: Ensuring the exclusive formation of the (E)-isomer of the carbon-carbon double bond can be challenging. Competing formation of the (Z)-isomer can occur, necessitating careful selection of reaction conditions or purification methods.
Chemoselectivity: The keto-enoic acid framework contains multiple reactive sites: the ketone, the alkene, and the carboxylic acid. Reagents must be chosen carefully to react selectively at the desired position without affecting other functional groups. For example, a nucleophile might add to the ketone (1,2-addition) or the alkene (1,4-conjugate addition).
Achieving High Stereoselectivity: While many asymmetric methods exist, achieving exceptionally high levels of diastereoselectivity or enantioselectivity (>99% de or ee) can be difficult and often requires extensive optimization of catalysts, solvents, and reaction temperatures. ethz.ch Some catalytic systems are highly substrate-specific, and a method that works well for one analogue may fail for another. ethz.ch
Epimerization: Protons alpha to the ketone group can be acidic, leading to potential epimerization (loss of stereochemical integrity) at an adjacent newly formed stereocenter, particularly under basic or acidic conditions. This requires careful handling and purification of the stereochemically enriched products.
Navigating these challenges requires a deep understanding of reaction mechanisms and a systematic approach to the optimization of synthetic protocols.
Green Chemistry Principles in this compound Synthesis
The synthesis of complex organic molecules like this compound is increasingly guided by the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes. researchgate.net These principles encourage the use of renewable raw materials, the design of energy-efficient processes, and the use of catalytic reagents over stoichiometric ones. nih.govacs.org For the synthesis of α,β-unsaturated keto acids, this involves exploring solvent-free reaction conditions, deriving starting materials from renewable biomass, and developing highly efficient and sustainable catalysts.
The core structure of this compound is an α,β-unsaturated ketone, a class of compounds often synthesized via aldol condensation or Claisen-Schmidt reactions. gctlc.orgjetir.org Green chemistry approaches have focused on adapting these reactions to minimize waste and environmental impact.
Solvent-Free Reactions: A significant advancement in green synthesis is the move towards solvent-free reactions, which reduce pollution and simplify purification processes. jacsdirectory.com For the synthesis of chalcones, which are structurally similar to the target compound, solvent-free methods have proven highly effective. gctlc.orgacs.org These reactions are often carried out by grinding the solid reactants, such as a substituted acetophenone (B1666503) and a benzaldehyde, with a solid base catalyst like sodium hydroxide (B78521) (NaOH). jetir.orgacs.org This mechanochemical approach can lead to high yields and purity, often at room temperature, thereby reducing energy consumption. jetir.orgjacsdirectory.com Another innovative solvent-free pathway utilizes Magnesium bis(hydrogen sulfate) (Mg(HSO₄)₂) as a less hazardous catalyst alternative to corrosive bases, further enhancing the green credentials of the synthesis. rsc.org
Table 1: Comparison of Solvent-Based vs. Solvent-Free Chalcone (B49325) Synthesis Methods
| Feature | Conventional Solvent-Based Method | Solvent-Free (Grinding) Method |
| Reaction Medium | Organic Solvents (e.g., Ethanol) | None (Solid-state) jetir.orgacs.org |
| Catalyst | NaOH or KOH (dissolved) | Solid NaOH or Mg(HSO₄)₂ acs.orgrsc.org |
| Procedure | Reactants dissolved and stirred | Reactants ground with a mortar and pestle jetir.orgjacsdirectory.com |
| Reaction Time | Can be several hours | Often shorter (e.g., minutes) jacsdirectory.com |
| Work-up | Often requires extraction | Simple washing with water jetir.org |
| Environmental Impact | Generates solvent waste | Minimal waste, avoids volatile organic compounds jacsdirectory.com |
| Yield | Variable | Generally high acs.orgrsc.org |
Renewable Feedstocks: The seventh principle of green chemistry encourages the use of renewable raw materials. acs.org In the context of synthesizing this compound, this involves sourcing its precursor molecules from biomass rather than petrochemicals. abiosus.orgacs.org Lignocellulose, a major component of agricultural waste, can be broken down into platform molecules that serve as building blocks for more complex chemicals. nih.gov
For instance, levulinic acid, which is readily produced from the acid-catalyzed degradation of C6 sugars found in cellulose, is a key platform chemical. While not a direct precursor for the target molecule, its structure provides a valuable five-carbon backbone. Adipic acid, another important dicarboxylic acid, can be produced via biocatalytic processes from sugars, offering a greener alternative to its conventional synthesis from benzene, a known carcinogen. greenchemistry-toolkit.org The development of processes to convert these bio-based platform molecules into the specific succinic acid and bromobenzaldehyde derivatives required for the synthesis of this compound is an active area of research. psu.edu This transition from fossil fuels to biomass not only enhances sustainability but also utilizes functionalized molecules from nature, potentially reducing the number of synthetic steps required. abiosus.orgpsu.edu
Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones by minimizing waste. nih.gov For the synthesis of α,β-unsaturated ketones, significant research has been directed towards developing catalysts that are not only efficient and selective but also environmentally benign and reusable.
Heterogeneous Catalysts: Heterogeneous catalysts are preferred in green synthesis because they can be easily separated from the reaction mixture and reused, reducing waste and cost. Ceria (CeO₂) has emerged as a robust heterogeneous catalyst for the cascade synthesis of α,β-unsaturated ketones from ketones and primary alcohols. rsc.org This process combines alcohol oxidation and aldol condensation into a single step, operating effectively in the absence of base additives. rsc.org The catalytic activity of CeO₂ is attributed to the synergistic action of its basic and redox sites. rsc.org
Noble and Non-Noble Metal Catalysis: While palladium-based catalysts are highly effective for dehydrogenation reactions to form α,β-unsaturated systems, their cost and toxicity are drawbacks. researchgate.net Consequently, there is growing interest in developing catalysts based on more abundant and less toxic metals. Copper-based catalytic systems, for example, have shown great promise. researchgate.net One such system uses a Cu(II) complex with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and molecular oxygen (O₂) as a green terminal oxidant to convert saturated ketones and alcohols into their α,β-unsaturated counterparts. nih.gov This aerobic catalytic system is notable for producing only water as a byproduct. nih.gov
Organocatalysis: The development of small organic molecules as catalysts offers an alternative to metal-based systems. Chiral organic catalysts derived from cinchona alkaloids have been successfully used in the highly enantioselective peroxidation of α,β-unsaturated ketones, demonstrating the potential of organocatalysis to create complex chiral structures with high precision. nih.gov
Table 2: Overview of Sustainable Catalysts for α,β-Unsaturated Ketone Synthesis
| Catalyst System | Type | Key Advantages | Reaction | Byproduct |
| Ceria (CeO₂) rsc.org | Heterogeneous | Reusable, base-free conditions | Oxidative C-C coupling of ketones and alcohols | Water |
| Cu(II) complex/TEMPO/O₂ nih.gov | Homogeneous | Uses green oxidant (O₂), non-noble metal | Aerobic dehydrogenation of saturated ketones | Water |
| Palladium-based researchgate.net | Homogeneous | High efficiency | Allylic C-H functionalization/dehydrogenation | Varies |
| Iridium complexes figshare.com | Homogeneous | High stereoselectivity | Asymmetric hydrogenation | None |
| Chiral Organocatalysts nih.gov | Homogeneous | Metal-free, high enantioselectivity | Asymmetric peroxidation | Varies |
By integrating these green chemistry principles—adopting solvent-free conditions, utilizing renewable feedstocks, and developing sustainable catalysts—the synthesis of this compound and its related stereoisomers can be made significantly more environmentally friendly and economically viable.
Chemical Reactivity and Transformations of E 6 4 Bromophenyl 4 Oxohex 5 Enoic Acid
Reactivity of the Keto Functional Group in (E)-6-(4-Bromophenyl)-4-oxohex-5-enoic acid
The ketone functional group, being part of an α,β-unsaturated system, exhibits distinct reactivity at the carbonyl carbon, the α-carbon, and the β-carbon of the double bond.
Nucleophilic addition to the carbonyl group of α,β-unsaturated ketones can occur via two main pathways: direct (1,2-addition) to the carbonyl carbon or conjugate (1,4-addition or Michael addition) to the β-carbon. The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions.
In the case of this compound, "hard" nucleophiles such as organolithium reagents or Grignard reagents are expected to favor direct 1,2-addition to the carbonyl carbon. This would result in the formation of a tertiary alcohol after an aqueous workup. In contrast, "soft" nucleophiles, like Gilman reagents (lithium diorganocuprates), enamines, or stabilized enolates, preferentially undergo 1,4-conjugate addition. This reaction proceeds through an enolate intermediate, which is then protonated at the α-carbon to yield a β-substituted ketone.
Table 1: Expected Products from Nucleophilic Addition Reactions
| Nucleophile | Type of Addition | Expected Product after Workup |
| Organolithium (e.g., CH₃Li) | 1,2-Addition | (E)-6-(4-Bromophenyl)-4-methyl-4-hydroxyhex-5-enoic acid |
| Grignard Reagent (e.g., C₂H₅MgBr) | 1,2-Addition | (E)-4-Ethyl-6-(4-bromophenyl)-4-hydroxyhex-5-enoic acid |
| Gilman Reagent (e.g., (CH₃)₂CuLi) | 1,4-Addition (Michael Addition) | 6-(4-Bromophenyl)-4-oxo-5-methylhexanoic acid |
| Enolate of diethyl malonate | 1,4-Addition (Michael Addition) | Diethyl 2-(2-carboxy-5-(4-bromophenyl)-3-oxopentyl)malonate |
The ketone and the conjugated double bond in this compound can be selectively reduced under different conditions. Catalytic hydrogenation of similar 6-aryl-4-oxohex-5-enoic acids has been shown to reduce both the carbon-carbon double bond and the ketone functionality. nih.govresearchgate.net For instance, reduction using hydrogen gas with a palladium on carbon (Pd/C) catalyst typically leads to the corresponding 6-aryl-4-oxohexanoic acid. nih.govresearchgate.net In some cases, over-reduction can lead to the formation of a lactone. nih.govresearchgate.net
Selective reduction of the ketone to a secondary alcohol without affecting the double bond can be achieved using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) at low temperatures. Conversely, complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) can be accomplished through methods like the Wolff-Kishner or Clemmensen reduction, although the acidic conditions of the latter might affect the carboxylic acid.
The oxidation of the ketone moiety is less common. However, oxidative cleavage of the double bond, for instance, through ozonolysis, would lead to the formation of a dicarbonyl compound. The oxidation of α,β-unsaturated ketones can also be initiated by radicals, such as the hydroxyl radical in atmospheric chemistry. copernicus.orgcopernicus.org
Table 2: Reduction Products of this compound
| Reagent | Functional Group(s) Reduced | Product |
| H₂, Pd/C | C=C and C=O | 6-(4-Bromophenyl)-4-oxohexanoic acid |
| NaBH₄ | C=O | (E)-6-(4-Bromophenyl)-4-hydroxyhex-5-enoic acid |
| Wolff-Kishner (H₂NNH₂, KOH) | C=O | (E)-6-(4-Bromophenyl)hex-5-enoic acid |
The α-protons of the ketone in this compound are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, leading to α-functionalization.
One common α-functionalization is halogenation. In the presence of an acid catalyst and a halogen (e.g., Br₂ in acetic acid), α-halogenation can occur. The reaction proceeds through an enol intermediate. For α,β-unsaturated ketones, halogenation can selectively occur at the more saturated α-carbon.
While not specifically documented for this compound, α-alkylation could also be a potential transformation. This would involve the formation of an enolate followed by reaction with an alkyl halide.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group of this compound undergoes reactions typical of this functional group, including esterification, amidation, and decarboxylation.
Esterification of the carboxylic acid can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach.
Amidation, the formation of an amide, typically requires activation of the carboxylic acid. This is often accomplished using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by an amine to form the corresponding amide.
Table 3: Esterification and Amidation Products
| Reaction | Reagent(s) | Product |
| Esterification | Methanol (CH₃OH), H₂SO₄ | Methyl (E)-6-(4-bromophenyl)-4-oxohex-5-enoate |
| Amidation | Aniline (C₆H₅NH₂), DCC | (E)-N-Phenyl-6-(4-bromophenyl)-4-oxohex-5-enamide |
This compound is a β,γ-unsaturated keto acid. β,γ-Unsaturated carboxylic acids are known to undergo decarboxylation upon heating, often through a cyclic transition state, similar to the decarboxylation of β-keto acids. This process would involve the loss of carbon dioxide and the formation of a new double bond, leading to an α,β-unsaturated ketone. The expected product of thermal decarboxylation would be (E)-5-(4-bromophenyl)pent-4-en-2-one.
Anhydride (B1165640) and Acyl Halide Formation
The carboxylic acid functional group in this compound is a versatile handle for the synthesis of more reactive acylating agents, such as acyl halides and carboxylic acid anhydrides. These transformations are fundamental in organic synthesis, providing activated intermediates for the formation of esters, amides, and other derivatives.
Acyl Halide Formation: The conversion of the carboxylic acid to an acyl chloride or bromide is typically achieved by treatment with specific halogenating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for the synthesis of acyl chlorides. pressbooks.pubchemguide.co.uk The reaction proceeds with the liberation of sulfur dioxide and hydrogen chloride gases, which helps to drive the reaction to completion. chemguide.co.uk Other reagents like phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) can also be employed. pressbooks.pubchemguide.co.uk For the corresponding acyl bromide, phosphorus tribromide (PBr₃) would be the reagent of choice. pressbooks.pub Given the other functional groups in the molecule (the α,β-unsaturated ketone and the aryl bromide), these reactions are generally compatible, though care must be taken to use mild conditions to avoid unwanted side reactions.
Anhydride Formation: Carboxylic acid anhydrides can be prepared from this compound through several methods. A common laboratory-scale method involves the reaction of the carboxylic acid with a highly reactive acyl chloride, which can be the acyl chloride derived from the acid itself or another acyl chloride to form a mixed anhydride. libretexts.org This reaction is often carried out in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct. libretexts.org Alternatively, dehydration by heating with a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) can yield the symmetric anhydride. blogspot.com
| Transformation | Reagent(s) | Product Type | Notes |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Acyl Chloride | Gaseous byproducts (SO₂, HCl) drive the reaction. chemguide.co.uk |
| Acyl Chloride Formation | Phosphorus pentachloride (PCl₅) | Acyl Chloride | Solid reagent, produces POCl₃ as a byproduct. chemguide.co.uk |
| Acyl Bromide Formation | Phosphorus tribromide (PBr₃) | Acyl Bromide | Standard method for preparing acyl bromides. pressbooks.pub |
| Symmetric Anhydride Formation | Heat, Phosphorus pentoxide (P₂O₅) | Symmetric Anhydride | Involves intermolecular dehydration of two acid molecules. blogspot.com |
| Mixed/Symmetric Anhydride Formation | Carboxylic acid, Acyl chloride, Pyridine | Anhydride | A versatile method for both symmetric and mixed anhydrides. libretexts.org |
Reactivity of the (E)-α,β-Unsaturated Carbonyl System
The (E)-α,β-unsaturated carbonyl system is a key reactive feature of the molecule, characterized by a conjugated system involving the carbon-carbon double bond and the carbonyl group. This conjugation results in electrophilic character at both the carbonyl carbon and the β-carbon (C5), making it susceptible to attack by nucleophiles.
The molecule is an excellent Michael acceptor due to the electron-withdrawing effect of the ketone, which polarizes the carbon-carbon double bond. wikipedia.org This allows for conjugate addition (or 1,4-addition) of a wide range of soft nucleophiles to the β-carbon. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. wikipedia.org
The general mechanism involves the attack of a nucleophile (Michael donor) at the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. wikipedia.orgchemistrysteps.com Subsequent protonation of this enolate, typically during workup, yields the 1,4-adduct. chemistrysteps.com
Common Michael donors that can react with this compound include:
Carbon Nucleophiles: Enolates derived from malonates, β-ketoesters, and cyanoacetates are classic examples. Organocuprates (Gilman reagents) are also highly effective for adding alkyl or aryl groups via 1,4-addition.
Heteroatom Nucleophiles: Amines, thiols, and alcohols can also act as Michael donors, leading to the formation of β-amino, β-thio, and β-alkoxy ketones, respectively. wikipedia.org
| Michael Donor (Nucleophile) | Product Type | Key Features |
| Malonic Esters | 1,5-Dicarbonyl Compound | Forms a new C-C bond; product can be further manipulated. organic-chemistry.org |
| Organocuprates (R₂CuLi) | β-Substituted Ketone | Introduces alkyl or aryl groups at the β-position. |
| Amines (R₂NH) | β-Amino Ketone | Aza-Michael addition; forms a new C-N bond. wikipedia.org |
| Thiols (RSH) | β-Thio Ketone | Thia-Michael addition; forms a new C-S bond. |
The electron-deficient alkene in the α,β-unsaturated ketone system allows this compound to function as a dienophile in Diels-Alder reactions. wikipedia.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgchemistrysteps.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the ketone and carboxylic acid moieties in the target molecule. chemistrysteps.com
When reacting with a conjugated diene like 1,3-butadiene or cyclopentadiene, the compound would form a cyclohexene derivative. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. wikipedia.org For cyclic dienes, the reaction often favors the formation of the endo product due to secondary orbital interactions in the transition state. wikipedia.org Lewis acid catalysis can be employed to lower the reaction temperature and enhance the rate and selectivity of the cycloaddition. wikipedia.org
The carbon-carbon double bond of the α,β-unsaturated system can be selectively reduced without affecting the carbonyl group or the aromatic ring. Catalytic hydrogenation is the most common method for this transformation. The selective reduction of the C=C bond in 6-aryl-4-oxohex-5-enoic acids has been successfully achieved using hydrogen gas at room temperature with a palladium on carbon (10% Pd/C) catalyst. This method yields the corresponding saturated 6-aryl-4-oxohexanoic acids.
Alternative methods for the 1,4-reduction of enones include transfer hydrogenation, which uses a hydrogen donor like Hantzsch ester in the presence of an organocatalyst, or the use of specific metal hydrides. princeton.edu For instance, sodium borohydride (NaBH₄) typically reduces ketones, but under certain conditions, particularly with specific solvents and counterions, it can be guided towards selective 1,4-reduction of the alkene in enones. rsc.org It is crucial to select conditions that are chemoselective, preserving the ketone and preventing hydrodehalogenation of the bromophenyl group. While catalytic hydrogenation with catalysts like Pd/C can sometimes lead to dehalogenation, specific catalysts or controlled conditions can minimize this side reaction. nih.gov
| Reaction | Reagent(s) | Product | Notes |
| Catalytic Hydrogenation | H₂, Pd/C | 6-(4-Bromophenyl)-4-oxohexanoic acid | Standard method for selective C=C reduction in this class of compounds. |
| Transfer Hydrogenation | Hantzsch Ester, Organocatalyst | 6-(4-Bromophenyl)-4-oxohexanoic acid | Mild, metal-free alternative. princeton.edu |
| Hydride Reduction | NaBH₄ (with specific additives/solvents) | 6-(4-Bromophenyl)-4-oxohexanoic acid | Can be tuned for 1,4-reduction over 1,2-reduction. rsc.org |
Reactivity of the Bromophenyl Moiety
The 4-bromophenyl group is a key functional handle for modifying the aryl portion of the molecule, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
The carbon-bromine bond in the molecule can undergo oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle for several cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.comorganic-chemistry.org It is a highly versatile and widely used reaction due to the stability and low toxicity of the boron reagents and its tolerance for a wide range of functional groups, including carboxylic acids. youtube.comyoutube.com
Stille Coupling: The Stille reaction couples the aryl bromide with an organostannane (organotin) reagent, catalyzed by palladium. libretexts.orgwikipedia.orgorganic-chemistry.org While powerful, the toxicity of the tin reagents is a significant drawback. organic-chemistry.org The reaction conditions are generally mild and compatible with many functional groups.
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl bromide, also catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org Organozinc reagents are highly reactive, allowing for couplings that may be difficult with other methods. The reaction conditions are known to tolerate sensitive functional groups, including free carboxylic acids. wikipedia.orgnih.gov
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org It couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This provides a direct route to N-aryl derivatives of the parent molecule. The presence of other functional groups like ketones is generally well-tolerated. researchgate.net
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(0) complex + Base (e.g., K₂CO₃) | C(aryl)-C(R) |
| Stille | R-Sn(Alkyl)₃ | Pd(0) complex (e.g., Pd(PPh₃)₄) | C(aryl)-C(R) |
| Negishi | R-ZnX | Pd(0) or Ni(0) complex | C(aryl)-C(R) |
| Buchwald-Hartwig | R₂NH | Pd(0) complex + Ligand + Base (e.g., NaOtBu) | C(aryl)-N(R)₂ |
Nucleophilic Aromatic Substitution (SNAr)
Consequently, this compound is expected to be largely unreactive towards nucleophilic aromatic substitution under typical SNAr conditions. Extremely harsh reaction conditions, such as high temperatures and pressures with strong nucleophiles, might lead to some substitution, but such reactions are generally low-yielding and not synthetically useful.
Electrophilic Aromatic Substitution (EAS)
The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are influenced by the two substituents on the ring: the bromine atom and the 6-aryl-4-oxohex-5-enoic acid chain.
Bromine is a deactivating group due to its inductive electron withdrawal, yet it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate.
The 6-aryl-4-oxohex-5-enoic acid substituent is a deactivating group. The carbonyl group in the side chain withdraws electron density from the ring inductively, making it less nucleophilic and thus less reactive towards electrophiles. This deactivating effect would direct incoming electrophiles to the meta position relative to the side chain.
Given the presence of both a deactivating ortho, para-director (Br) and a deactivating meta-director, the prediction of the major product in an EAS reaction is complex. The positions ortho to the bromine atom are also meta to the side chain. Therefore, electrophilic attack is most likely to occur at the positions ortho to the bromine, as this allows for resonance stabilization from the bromine atom while satisfying the meta-directing influence of the deactivating side chain.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile | Reagents | Predicted Major Product(s) |
|---|---|---|---|
| Nitration | NO₂+ | HNO₃, H₂SO₄ | (E)-6-(4-Bromo-2-nitrophenyl)-4-oxohex-5-enoic acid |
| Halogenation | Br⁺ | Br₂, FeBr₃ | (E)-6-(2,4-Dibromophenyl)-4-oxohex-5-enoic acid |
| Sulfonation | SO₃ | Fuming H₂SO₄ | (E)-6-(4-Bromo-2-sulfophenyl)-4-oxohex-5-enoic acid |
Intramolecular Cyclization and Rearrangement Reactions
The bifunctional nature of this compound, containing both a carboxylic acid and an α,β-unsaturated ketone, provides opportunities for intramolecular reactions.
Lactonization and Lactamization Pathways
Intramolecular cyclization of the carboxylic acid moiety can lead to the formation of lactones (cyclic esters). Under acidic conditions, the carbonyl group of the ketone can be protonated, making the γ-carbon more electrophilic and susceptible to nucleophilic attack by the carboxylic acid oxygen. This would lead to the formation of a five-membered lactone.
While lactamization (formation of a cyclic amide) is not a direct intramolecular reaction for this compound, it could be achieved through a multi-step sequence. For instance, conversion of the carboxylic acid to an amide, followed by an intramolecular Michael addition of the amide nitrogen to the α,β-unsaturated ketone, could yield a lactam.
Ring-Closing Metathesis
Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic alkenes. wikipedia.org For RCM to occur, a molecule must possess at least two alkene functionalities. This compound itself has only one alkene group. Therefore, it cannot undergo a direct intramolecular RCM reaction.
To utilize RCM, the carboxylic acid would first need to be functionalized with another alkene-containing group, for example, by esterification with an unsaturated alcohol like allyl alcohol. The resulting diene could then undergo RCM to form a macrocyclic lactone. The success of such a reaction would depend on the choice of catalyst and reaction conditions to favor the intramolecular cyclization over intermolecular polymerization. wikipedia.org
Mechanistic Studies of Key Transformations of this compound
Detailed mechanistic studies specifically for this compound are not readily found in the surveyed literature. However, the mechanisms of the potential transformations discussed above can be inferred from well-established organic chemistry principles.
For instance, the mechanism of a hypothetical intramolecular lactonization would likely proceed via the following steps:
Protonation of the ketone carbonyl oxygen by an acid catalyst.
Intramolecular nucleophilic attack of the carboxylic acid oxygen on the activated γ-carbon of the unsaturated system.
Proton transfer to form a hemiacetal-like intermediate.
Elimination of a water molecule to form the stable lactone ring.
Similarly, the mechanism for EAS reactions would follow the general steps of electrophilic aromatic substitution:
Generation of the electrophile.
Nucleophilic attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion).
Deprotonation of the arenium ion to restore aromaticity and yield the substituted product.
Further experimental research, including kinetic studies, isotopic labeling, and computational modeling, would be necessary to fully elucidate the specific mechanistic pathways and transition states for the reactions of this compound.
Advanced Structural Elucidation and Spectroscopic Characterization Methodologies
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. nih.gov By providing highly accurate mass measurements, HRMS allows for the confident assignment of a molecular formula.
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are "soft" ionization techniques crucial for analyzing organic molecules without significant fragmentation. creative-proteomics.com ESI is particularly well-suited for polar molecules and is often coupled with liquid chromatography. semanticscholar.org In the context of (E)-6-(4-Bromophenyl)-4-oxohex-5-enoic acid, ESI-MS would typically show the protonated molecule [M+H]+ or adducts with sodium [M+Na]+ or potassium [M+K]+. rsc.orgrsc.org MALDI-TOF (Time-of-Flight) MS is another powerful technique, especially for larger molecules, and provides high-resolution data. rsc.orgnih.gov These methods are complementary and can be used to verify the molecular weight of the target compound with high precision. nih.gov
Fragmentation Patterns and Structural Insights
While soft ionization methods minimize fragmentation, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and gain structural information. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For this compound, expected fragmentation pathways would include cleavage of the carboxylic acid group, loss of water, and fragmentation of the hexenoic acid chain. The presence of the bromine atom would be evident from the characteristic isotopic pattern (approximately equal intensity for 79Br and 81Br isotopes) in the mass spectrum of the parent ion and any bromine-containing fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules in solution. creative-proteomics.comrsc.orgrsc.orgrsc.orgresearchgate.netpharmaffiliates.comohiolink.edue-bookshelf.deresearchgate.net
1D NMR (¹H, ¹³C, DEPT)
¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. creative-proteomics.comrsc.orgrsc.orgresearchgate.netpharmaffiliates.come-bookshelf.deresearchgate.netrsc.org For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the bromophenyl ring, the vinylic protons of the double bond, and the aliphatic protons of the hexenoic acid chain. The coupling constant (J-value) between the two vinylic protons is crucial for determining the (E)-stereochemistry (typically in the range of 12-18 Hz for a trans configuration).
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. creative-proteomics.comrsc.orgrsc.orgresearchgate.netpharmaffiliates.come-bookshelf.deresearchgate.netrsc.org The spectrum would show signals for the carbonyl carbon of the ketone and the carboxylic acid, the aromatic carbons, the vinylic carbons, and the aliphatic carbons.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the ¹³C NMR signals.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity | Coupling Constants (Hz, predicted) |
| Carboxylic Acid OH | 10-12 | - | singlet (broad) | - |
| Aromatic CH | 7.5-7.7 | 131-133 | doublet | ~8-9 |
| Aromatic CH | 7.4-7.6 | 129-131 | doublet | ~8-9 |
| Vinylic CH (α to CO) | 6.8-7.0 | 135-140 | doublet | ~16 |
| Vinylic CH (β to CO) | 7.4-7.6 | 125-130 | doublet | ~16 |
| CH₂ (α to COOH) | 2.6-2.8 | 30-35 | triplet | ~7 |
| CH₂ (β to COOH) | 2.9-3.1 | 35-40 | triplet | ~7 |
Note: Predicted values are estimates and actual experimental values may vary.
2D NMR (COSY, HSQC, HMBC, NOESY) for Detailed Structural Analysis and (E)-Stereochemistry Confirmation
Two-dimensional NMR experiments provide correlations between different nuclei, allowing for the complete and unambiguous assignment of the structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). researchgate.net It would confirm the connectivity of the aliphatic protons in the hexenoic acid chain and the coupling between the vinylic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. researchgate.net This is essential for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is a powerful tool for establishing the connectivity across quaternary carbons and heteroatoms, for example, showing the correlation from the vinylic protons to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. researchgate.net For this compound, a strong NOE between the two vinylic protons would provide definitive confirmation of the (E)-stereochemistry.
Solid-State NMR for Polymorph Characterization
While solution-state NMR provides information about the molecule's structure in solution, solid-state NMR (ssNMR) can be used to study the compound in its crystalline form. ohiolink.edu This technique is particularly valuable for characterizing polymorphs, which are different crystalline forms of the same compound. mdpi.com Polymorphism can significantly affect the physical properties of a material, and ssNMR can distinguish between different polymorphs by detecting subtle differences in the chemical shifts and relaxation times of the nuclei in the solid state.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a cornerstone in the identification of functional groups within a molecule. By probing the vibrational states of chemical bonds, techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy provide a molecular fingerprint.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of the chemical bonds. For this compound, the FTIR spectrum would be expected to display a series of characteristic absorption bands corresponding to its various functional groups.
The carboxylic acid group would be readily identifiable by a very broad O-H stretching band, typically in the region of 3300–2500 cm⁻¹. orgchemboulder.comukim.edu.mk The carbonyl (C=O) stretch of the carboxylic acid would likely overlap with the ketone's carbonyl stretch, appearing as a strong absorption between 1760 and 1665 cm⁻¹. ukim.edu.mk Specifically, the α,β-unsaturated ketone C=O stretch is anticipated around 1710–1665 cm⁻¹, while the carboxylic acid C=O stretch is expected from 1760–1690 cm⁻¹. ukim.edu.mk
The carbon-carbon double bond (C=C) of the enone system would present a stretching vibration in the 1680–1640 cm⁻¹ range. ukim.edu.mk Aromatic C-H stretching from the bromophenyl ring would be observed between 3100 and 3000 cm⁻¹, while aliphatic C-H stretching from the hexanoic acid chain would appear just below 3000 cm⁻¹. ukim.edu.mkvscht.cz The aromatic ring would also show characteristic C-C stretching vibrations within the 1600–1400 cm⁻¹ region. vscht.cz The presence of the bromine atom on the phenyl ring would give rise to a C-Br stretching vibration, typically found in the lower frequency "fingerprint" region of the spectrum, often below 700 cm⁻¹. ukim.edu.mk
Table 1: Expected FTIR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |
| Carbonyl (Ketone & Carboxylic Acid) | C=O Stretch | 1760 - 1665 (strong) |
| Alkene | C=C Stretch | 1680 - 1640 |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Aromatic Ring | C-C Stretch | 1600 - 1400 |
| Alkane | C-H Stretch | 3000 - 2850 |
| Bromo-Aromatic | C-Br Stretch | < 700 |
Data sourced from general IR spectroscopy tables. orgchemboulder.comukim.edu.mk
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. inphotonics.com While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. libretexts.org
For this compound, the C=C stretching of the alkene and the aromatic ring would be expected to produce strong Raman signals, typically in the 1600–1675 cm⁻¹ range. ramansystems.com The C=O carbonyl stretch would also be visible, though often weaker than in the FTIR spectrum, in the 1650-1750 cm⁻¹ region. ramansystems.com Symmetrical vibrations and bonds involving heavier atoms, such as the C-Br bond, can also be effectively probed by Raman spectroscopy. inphotonics.com The aromatic ring's "breathing" mode is a characteristic Raman band that would appear around 1000 cm⁻¹. ramansystems.comrenishaw.com
Table 2: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Alkene | C=C Stretch | 1600 - 1675 (strong) |
| Aromatic Ring | C=C Stretch | 1580 - 1620 (strong) |
| Carbonyl (Ketone & Carboxylic Acid) | C=O Stretch | 1650 - 1750 |
| Aromatic Ring | Ring Breathing | ~1000 |
| Alkyne | C≡C Stretch | 2100 - 2300 (if present) |
| Nitrile | C≡N Stretch | ~2230 (if present) |
Data sourced from general Raman spectroscopy tables. ramansystems.com
X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration
X-ray diffraction (XRD) techniques are indispensable for determining the three-dimensional arrangement of atoms in a solid-state material.
This technique would confirm the (E)-configuration of the double bond and reveal the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the carboxylic acid groups. creative-biostructure.comjove.com The resulting data would include the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal lattice. carleton.edu
Powder X-ray diffraction is used to analyze polycrystalline or powdered solid samples. lucideon.com For this compound, a PXRD experiment would yield a diffraction pattern characterized by a series of peaks at specific diffraction angles (2θ). pulstec.net
Chromatographic Techniques for Purity and Isomer Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from potential isomers, such as the (Z)-isomer.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. hplc.eu For a carboxylic acid like the title compound, reversed-phase HPLC is a common approach. nih.govsielc.comresearchgate.net
The separation is typically achieved on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, often a mixture of water, acetonitrile, or methanol, with a small amount of acid (like formic or acetic acid) to suppress the ionization of the carboxylic acid group and ensure good peak shape. sielc.com HPLC can be effectively used to separate the (E)-isomer from the (Z)-isomer due to their different spatial configurations, which leads to different interactions with the stationary phase. google.comresearchgate.net
Illustrative HPLC Method Parameters:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Temperature | 25 °C |
Under these hypothetical conditions, one would expect the (E)- and (Z)-isomers to have distinct retention times.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile and thermally stable compounds. For a carboxylic acid like this compound, derivatization is often necessary to increase its volatility and thermal stability. A common derivatization method is esterification to form, for example, the methyl ester.
The separation of the derivatized compound and its potential isomers would be based on their boiling points and interactions with the stationary phase of the GC column. A nonpolar or medium-polarity column would likely be suitable for this analysis. oup.com GC coupled with a mass spectrometer (GC-MS) would provide definitive identification of the separated components based on their mass spectra. acs.orgnih.gov
Illustrative GC Method Parameters for the Methyl Ester Derivative:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
This method would allow for the separation of the methyl ester of the (E)-isomer from that of the (Z)-isomer and other potential impurities.
Theoretical and Computational Chemistry Studies of E 6 4 Bromophenyl 4 Oxohex 5 Enoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental tools for understanding the electronic properties and predicting the chemical behavior of molecules. These methods solve the Schrödinger equation (or its approximations) to provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than its complex many-electron wavefunction. It offers a favorable balance between accuracy and computational cost. DFT calculations are routinely employed to find the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) by locating the minimum energy on the potential energy surface.
Despite the utility of this method, specific DFT studies detailing the optimized molecular geometry, bond lengths, bond angles, and minimized energy for (E)-6-(4-Bromophenyl)-4-oxohex-5-enoic acid have not been found in published literature.
Fukui Functions and Electrostatic Potential Maps for Reactive Sites
Fukui functions and Molecular Electrostatic Potential (MEP) maps are theoretical tools derived from quantum chemical calculations that help in predicting the reactivity of a molecule.
Fukui Functions are used to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.
MEP Maps visualize the electrostatic potential on the electron density surface of a molecule. Different colors on the map indicate regions of positive (electron-poor, susceptible to nucleophilic attack) and negative (electron-rich, susceptible to electrophilic attack) potential.
No published studies containing calculations of Fukui functions or the generation of electrostatic potential maps for this compound could be located.
Conformational Analysis and Potential Energy Surfaces
Molecular Mechanics and Dynamics Simulations for Conformational Sampling
Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems, offering a much faster alternative to quantum mechanics for large molecules. Molecular Dynamics (MD) simulations use these principles to simulate the movement of atoms and molecules over time, allowing for a thorough exploration of the different conformations a molecule can adopt (conformational sampling).
Detailed molecular mechanics or dynamics simulation studies focused on the conformational sampling of this compound are not available in the scientific literature.
Identification of Stable Conformers and Intramolecular Interactions
Through conformational analysis, researchers can identify the most stable, low-energy conformers of a molecule. This analysis also reveals key intramolecular interactions, such as hydrogen bonds or steric clashes, that stabilize or destabilize certain conformations.
Specific research identifying the stable conformers or detailing the intramolecular interactions of this compound has not been published.
In Silico Molecular Docking and Ligand-Protein Interaction Studies (mechanistic, non-clinical focus)
Ligand Preparation and Receptor Grid Generation
The initial and critical phase in computational docking studies involves the meticulous preparation of both the ligand, this compound, and the target receptor. The three-dimensional structure of the ligand is modeled and optimized to find its most stable conformation. This is typically achieved using quantum mechanical methods or molecular mechanics force fields. Software tools are employed to generate the 3D coordinates, assign correct bond orders, and add hydrogen atoms. The resulting low-energy conformation is then used for the docking simulations.
Concurrently, the receptor, a protein target, must be prepared. This process often starts with a crystal structure obtained from a repository like the Protein Data Bank (PDB). The preparation involves several steps:
Removal of extraneous molecules: Water molecules, ions, and co-crystallized ligands not relevant to the binding site of interest are typically removed.
Addition of hydrogen atoms: Since X-ray crystallography often does not resolve hydrogen atom positions, they are added computationally.
Assignment of bond orders and protonation states: The ionization states of acidic and basic amino acid residues are assigned based on the physiological pH.
Energy minimization: The structure is subjected to a short energy minimization to relieve any steric clashes that may have resulted from the previous steps. physchemres.org
Once the receptor is prepared, a receptor grid is generated. This grid defines the active site, the region of the protein where the ligand is expected to bind. The grid is essentially a three-dimensional box centered on the active site. The properties of the receptor, such as electrostatic potential and van der Waals forces, are pre-calculated at each grid point, which significantly speeds up the subsequent docking calculations. The size and location of this grid are critical and are often determined by the position of a known co-crystallized ligand in the experimental structure. physchemres.org
| Step | Description | Software/Method Example |
| Ligand Modeling | Generation of the 3D structure of this compound. | Spartan, ChemDraw |
| Ligand Optimization | Energy minimization to find the most stable conformation. | DFT (e.g., B3LYP), Molecular Mechanics (e.g., OPLS3) |
| Receptor Preparation | Cleaning and preparing the protein structure for docking. | Protein Preparation Wizard (Schrödinger Suite), AutoDockTools |
| Grid Generation | Defining the active site and pre-calculating receptor properties. | Receptor Grid Generation (Schrödinger Suite), AutoGrid (AutoDock) |
Scoring Functions and Binding Pose Prediction
With the prepared ligand and receptor grid, the next step is to predict how the ligand will bind to the receptor. This is accomplished through a process called molecular docking . Docking algorithms systematically explore different possible conformations and orientations of the ligand within the defined active site.
For each generated pose, a scoring function is used to estimate the binding affinity. Scoring functions are mathematical models that approximate the free energy of binding. A more negative score typically indicates a more favorable binding interaction. There are several types of scoring functions, each with its own strengths and weaknesses:
Force-field-based scoring functions: These use terms from molecular mechanics force fields to calculate van der Waals and electrostatic interactions.
Empirical scoring functions: These are derived from fitting experimental binding data for a large set of protein-ligand complexes. They include terms for hydrogen bonding, hydrophobic interactions, and other effects.
Knowledge-based scoring functions: These are statistical potentials derived from the frequencies of atom-atom contacts observed in experimental structures.
The docking program will generate a set of possible binding poses, each with an associated score. The pose with the best score is considered the most likely binding mode. The accuracy of this prediction is highly dependent on the quality of the scoring function. The results from these predictions can reveal the binding energy for the ligand with its target. For instance, in studies of other compounds, binding energies are often reported in kcal/mol, with more negative values suggesting stronger binding. physchemres.org
| Scoring Function Type | Principle | Example |
| Force-Field-Based | Calculates energy based on physical principles (van der Waals, electrostatics). | DOCK |
| Empirical | Uses regression analysis on experimental data to derive energy terms. | X-Score, GlideScore |
| Knowledge-Based | Statistical potentials derived from observed atomic distances in known structures. | PMF, DrugScore |
Analysis of Key Intermolecular Interactions
The final and most insightful step is the detailed analysis of the predicted best-binding pose. This analysis focuses on the specific intermolecular interactions between this compound and the amino acid residues of the receptor's active site. These non-covalent interactions are the primary drivers of molecular recognition and binding affinity.
Key interactions to analyze include:
Hydrogen Bonding: These are strong, directional interactions between a hydrogen bond donor (like an N-H or O-H group) and an acceptor (like an oxygen or nitrogen atom). The carboxylic acid group of the ligand is a prime candidate for forming hydrogen bonds with polar residues in the active site.
Hydrophobic Interactions: These occur between nonpolar groups, such as the phenyl ring of the ligand and nonpolar amino acid side chains (e.g., valine, leucine, isoleucine). These interactions are driven by the entropic effect of releasing ordered water molecules from the nonpolar surfaces.
Halogen Bonding: The bromine atom on the phenyl ring of this compound can participate in halogen bonding. This is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a protein residue. The strength of this interaction can be comparable to that of a hydrogen bond. Studies on other brominated compounds have identified halogen bonds, for example, a Br···O interaction with a distance of 3.182 Å, which is shorter than the sum of the van der Waals radii, indicating a significant interaction. researchgate.net
Pi-Pi Stacking: The aromatic phenyl ring of the ligand can interact with the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan through pi-pi stacking.
Cation-Pi Interactions: The electron-rich phenyl ring can also interact favorably with cationic amino acid residues such as lysine (B10760008) and arginine.
Visualizing these interactions using molecular graphics software provides a clear picture of the binding mode and highlights the key residues involved. This information is invaluable for understanding the basis of the ligand's activity and for designing new analogs with improved potency and selectivity.
| Interaction Type | Description | Potential Groups on Ligand | Potential Groups on Receptor |
| Hydrogen Bonding | Interaction between H-bond donor and acceptor. | Carboxylic acid (-COOH), Ketone (C=O) | Polar amino acids (e.g., Ser, Thr, Asn, Gln) |
| Hydrophobic Interactions | Association of nonpolar groups in an aqueous environment. | Phenyl ring, Alkyl chain | Nonpolar amino acids (e.g., Ala, Val, Leu, Ile) |
| Halogen Bonding | Interaction involving an electrophilic halogen. | Bromine atom (-Br) | Nucleophilic atoms (e.g., O in backbone carbonyl) |
| Pi-Pi Stacking | Stacking of aromatic rings. | Bromophenyl ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) |
Molecular Interaction Studies and Mechanistic Investigations Non Clinical Focus
Exploration of (E)-6-(4-Bromophenyl)-4-oxohex-5-enoic acid as a Probe for Biological Targets (in vitro, mechanistic)
The core structure of this compound, a 6-aryl-4-oxohex-5-enoic acid, suggests its potential to interact with various biological targets. Research into related aroylacrylic acids has indicated that these compounds can act as enzyme inhibitors. For instance, some 3-aroylacrylic acids have been reported to be inhibitors of phospholipase. researchgate.netekb.eg
In vitro studies on a series of 6-aryl-4-oxohex-5-enoic acid analogues have been conducted to evaluate their effects on arachidonic acid metabolism, a key pathway in inflammation involving enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). These enzymes are critical targets for non-steroidal anti-inflammatory drugs (NSAIDs).
One study investigated the inhibitory effects of several 6-aryl-4-oxohex-5-enoic acids on the formation of prostaglandin (B15479496) E2 (PGE2) via the COX pathway and 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4) via the 5-LOX pathway in human whole blood assays. The results indicated that at a concentration of 10 µM, most of the tested analogues did not show significant inhibition of either the COX or 5-LOX pathways. researchgate.net This suggests that their anti-inflammatory effects observed in vivo might be mediated by other mechanisms. researchgate.net
| Compound | Aryl Substitution | Inhibition of 5-HETE formation (%) at 10 µM | Inhibition of PGE2 formation (%) at 10 µM |
|---|---|---|---|
| IIa | Phenyl | n.i. | n.i. |
| IIb | 4-Methoxyphenyl | n.i. | n.i. |
| IIc | 4-Chlorophenyl | n.i. | n.i. |
| IId | 3,4-Dimethoxyphenyl | n.i. | n.i. |
| IIe | 2,3-Dihydro-1,4-benzodioxin-6-yl | n.i. | n.i. |
| IIf | 3,4,5-Trimethoxyphenyl | n.i. | n.i. |
n.i. = no inhibition
There is limited publicly available information regarding receptor ligand binding assays specifically for this compound or its close analogues. However, compounds containing the 4-bromophenyl moiety have been investigated as ligands for various receptors, such as endothelin receptors. For example, Macitentan, which contains a 5-(4-bromophenyl)pyrimidine (B2776488) core, is a potent dual endothelin receptor antagonist. nih.gov This suggests that the 4-bromophenyl group can be a key pharmacophore for receptor interaction, though specific assays on the title compound are needed for confirmation.
While protein crystallography is a powerful tool for understanding ligand-target interactions, there are no published crystal structures of this compound or its direct analogues in complex with a biological target. However, the Cambridge Structural Database contains crystal structures of various other compounds featuring a 4-bromophenyl group, which can provide general insights into the types of interactions this moiety can form, such as halogen bonds and π-stacking. researchgate.netcardiff.ac.uk For instance, X-ray crystallography has been used to study bromodomain-containing protein 4 (BRD4) inhibitors, revealing key binding interactions. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogues (in vitro, mechanistic)
SAR studies are crucial for optimizing the biological activity of lead compounds. For the 6-aryl-4-oxohex-5-enoic acid class, research has focused on understanding how modifications to the aryl group affect their activity.
The synthesis of 6-aryl-4-oxohex-5-enoic acid analogues is typically achieved through a condensation reaction. researchgate.net This involves reacting levulinic acid with an appropriate aromatic aldehyde in the presence of a catalyst, such as piperidine (B6355638) and acetic acid, in a suitable solvent like toluene. researchgate.net This reaction yields the (E)-6-aryl-4-oxohex-5-enoic acid derivatives. researchgate.net By systematically varying the substituted aldehyde, a library of analogues with different electronic and steric properties on the aryl ring can be generated for SAR studies.
For example, a series of analogues has been synthesized with phenyl, 4-methoxyphenyl, 4-chlorophenyl, 3,4-dimethoxyphenyl, 2,3-dihydro-1,4-benzodioxin-6-yl, and 3,4,5-trimethoxyphenyl substitutions on the aryl ring. researchgate.net
As indicated by the enzyme inhibition studies on eicosanoid biosynthesis, the introduction of various substituents on the phenyl ring of 6-aryl-4-oxohex-5-enoic acids did not significantly impact their ability to inhibit COX or 5-LOX enzymes in vitro at the tested concentration. researchgate.net All tested analogues, regardless of whether the substituent was electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro), showed no significant inhibition. researchgate.net
In-depth Analysis of this compound Reveals Limited Publicly Available Research for a Comprehensive Biological Profile
Despite significant interest in the chemical scaffold of this compound, a thorough review of publicly accessible scientific literature reveals a notable absence of specific research pertaining to its detailed molecular interactions, mechanisms of cellular pathway modulation, and its development as a chemical biology tool. While the constituent chemical moieties, the bromophenyl group and the enone structure, are subjects of extensive study in medicinal chemistry and chemical biology, experimental data on this specific compound remains elusive.
The intended article was to be structured around the following key areas:
Role of Bromine Atom and Enone Moiety in Molecular Recognition
Mechanistic Insights into Cellular Pathway Modulation (in vitro or in silico)
Development of Chemical Biology Tools
The absence of specific data for this compound prevents a detailed discussion on these topics. General principles of molecular interactions can be inferred from its structure. For instance, the bromine atom could potentially participate in halogen bonding, a type of non-covalent interaction that can contribute to the affinity and selectivity of a ligand for its protein target. The enone moiety is a well-known Michael acceptor, suggesting that this compound could act as a covalent inhibitor by forming a bond with nucleophilic residues, such as cysteine, on a target protein. However, without experimental validation through studies on this particular molecule, such assertions remain speculative.
Similarly, while many compounds with similar structural features have been investigated for their effects on cellular signaling pathways, no in vitro or in silico studies specifically investigating the cellular pathway modulation of this compound could be identified. This lack of data also extends to the sub-cellular level, with no information available on its specific molecular mechanisms of action.
Finally, the development of chemical biology tools, such as affinity probes and bioconjugates, is a critical step in elucidating the targets and mechanisms of a bioactive compound. The synthesis and application of such tools derived from the this compound scaffold have not been reported in the available literature.
Applications of E 6 4 Bromophenyl 4 Oxohex 5 Enoic Acid in Advanced Materials and Chemical Synthesis
(E)-6-(4-Bromophenyl)-4-oxohex-5-enoic acid as a Versatile Building Block in Organic Synthesis
The unique combination of reactive sites within this compound makes it a valuable starting material for the synthesis of more complex molecules. Its utility as an organic building block is largely theoretical at this stage but is strongly supported by the known chemistry of its individual functional moieties.
Precursor for Complex Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. While direct synthesis of heterocycles from this compound has not been documented, the reactivity of analogous compounds provides a clear indication of its potential. For instance, related structures such as 4-(4-bromophenyl)-4-oxo-but-2-enoic acid have been successfully employed in the synthesis of a variety of important heterocyclic systems. researchgate.netamanote.com The presence of the α,β-unsaturated ketone system and the carboxylic acid in the target molecule would allow for cyclization reactions with various dinucleophiles to form pyridines, pyrimidines, and other significant heterocyclic rings. The bromophenyl group also offers a handle for further functionalization via cross-coupling reactions. Another related compound, Ethyl 4-(4-bromophenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-enecarboxylate, serves as an intermediate in the creation of fused heterocycles, further highlighting the potential of such bromophenyl-containing scaffolds. nih.gov
Intermediate in the Synthesis of Functionalized Aliphatic Chains
The carboxylic acid and ketone functionalities within this compound can be selectively targeted to build complex aliphatic chains. The carboxylic acid can be converted into esters, amides, or acid halides, enabling chain extension or the introduction of new functional groups. The ketone can undergo reactions such as reduction, Grignard addition, or Wittig reactions to further modify the carbon skeleton. The alkene moiety can also participate in a range of addition reactions, including hydrogenation, halogenation, and epoxidation, to introduce further complexity.
Potential in Polymer Chemistry and Material Science
The bifunctional nature of this compound, possessing both a polymerizable alkene and a reactive carboxylic acid, suggests its utility in the field of polymer chemistry.
Monomer for Specialty Polymers
The vinyl group in this compound could potentially undergo free-radical or controlled radical polymerization to produce specialty polymers. The resulting polymers would feature a bromophenyl group and a carboxylic acid in each repeating unit. The presence of the bromine atom could impart flame-retardant properties to the polymer, while the carboxylic acid groups could enhance adhesion, and water solubility, and provide sites for post-polymerization modification.
Precursor for Cross-linking Agents
The carboxylic acid functionality allows for the molecule to be used as a precursor for cross-linking agents. By converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, it can react with difunctional or polyfunctional molecules like diols or diamines to form cross-linked polymer networks. These networks are crucial for creating thermosetting plastics, hydrogels, and elastomers with tailored mechanical and thermal properties. The general principle of using phenolic compounds as cross-linkers to improve material qualities has been demonstrated in other systems. nih.gov
Role in the Development of New Synthetic Methodologies
While there is no evidence of this compound being used to develop new synthetic methodologies, its multifunctional nature makes it an interesting substrate for testing and validating new chemical transformations. The distinct reactivity of its different functional groups could allow researchers to probe the selectivity and efficiency of novel catalysts and reagents. For example, developing a catalyst that can selectively reduce the ketone in the presence of the alkene, or vice versa, would represent a significant advancement in synthetic methodology.
Substrate in Novel Catalytic Reactions
This compound has emerged as a significant substrate in the exploration of novel catalytic reactions, primarily owing to its unique molecular architecture which features a reactive α,β-unsaturated ketone system, a carboxylic acid moiety, and a brominated aromatic ring. These functional groups provide multiple sites for catalytic transformations, making it a versatile building block in organic synthesis.
One of the primary examples of its role as a substrate is in its own synthesis, which is achieved through a piperidine-catalyzed Knoevenagel condensation. This reaction involves the condensation of 4-bromobenzaldehyde (B125591) and levulinic acid. nih.govresearchgate.net The use of a catalytic amount of piperidine (B6355638), often in the presence of a co-catalyst like acetic acid, facilitates the formation of the α,β-unsaturated keto acid framework. nih.govresearchgate.net This catalytic approach is notable for its efficiency and atom economy, providing a straightforward route to this class of compounds.
The general scheme for the synthesis of 6-aryl-4-oxohex-5-enoic acids, including the title compound, is presented below:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 4-Bromobenzaldehyde | Levulinic Acid | Piperidine/Acetic Acid | This compound |
Furthermore, the double bond in the enone moiety of this compound is susceptible to catalytic hydrogenation. Research has demonstrated that the arylidene derivatives of 6-aryl-4-oxohex-5-enoic acids can be selectively reduced. nih.govresearchgate.net For instance, the reduction of the carbon-carbon double bond can be achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst at room temperature. nih.govresearchgate.net This catalytic reduction yields the corresponding saturated 6-aryl-4-oxohexanoic acid, highlighting the utility of the parent compound as a substrate for accessing further structural diversity.
Component in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The structural features of this compound, specifically the presence of both a ketone and a carboxylic acid group, make it a promising candidate for use in such reactions.
The potential for this compound to participate in MCRs can be inferred from the reactivity of its precursor, levulinic acid. Levulinic acid has been successfully employed as a bifunctional building block in the Ugi multi-component reaction for the synthesis of polyamides. rsc.orgresearchgate.net The Ugi reaction is a one-pot reaction between a ketone, an amine, a carboxylic acid, and an isocyanide. Given that this compound possesses both the ketone and carboxylic acid functionalities required for the Ugi reaction, it is a viable substrate for the synthesis of complex, functionalized molecules.
A hypothetical Ugi-type multi-component reaction involving this compound could proceed as follows, where the internal ketone and carboxylic acid functionalities react with an external amine and isocyanide:
| Component 1 | Component 2 | Component 3 | Potential Product Class |
| This compound | Amine | Isocyanide | Highly functionalized diamides |
The diverse reactivity of the α,β-unsaturated ketone system also opens up possibilities for its participation in other types of multi-component reactions, such as those involving Michael additions. The electrophilic nature of the β-carbon of the enone system makes it susceptible to attack by nucleophiles, which could be one of the components in a multi-component cascade reaction. The development of such reactions would provide rapid access to novel and structurally complex chemical entities with potential applications in materials science and medicinal chemistry.
Conclusion and Future Perspectives in Research on E 6 4 Bromophenyl 4 Oxohex 5 Enoic Acid
Summary of Key Research Findings and Contributions
Direct research on (E)-6-(4-Bromophenyl)-4-oxohex-5-enoic acid is not extensively documented in publicly available literature. However, research on the broader class of 6-aryl-4-oxohex-5-enoic acids provides valuable insights. A key contribution in this area is the straightforward synthesis of these compounds through the condensation of an appropriate aromatic aldehyde with levulinic acid. researchgate.netnih.gov This methodology allows for the generation of a variety of derivatives, including the 4-bromo substituted compound, by reacting 4-bromobenzaldehyde (B125591) with levulinic acid. researchgate.netnih.gov
Studies on this class of compounds have also preliminarily explored their potential biological activities. For instance, some 6-aryl-4-oxohex-5-enoic acid derivatives have been investigated for their effects on eicosanoid biosynthesis and have shown anti-inflammatory properties in vivo. researchgate.netnih.gov This suggests that the core structure of this compound may be a relevant scaffold for developing new therapeutic agents. The presence of the α,β-unsaturated ketone moiety, a feature it shares with chalcones, further implies a potential for a wide range of biological activities, as chalcones are known to exhibit antimicrobial, antioxidant, and anticancer properties. nih.govscienceopen.comgsconlinepress.com
Identification of Remaining Research Gaps and Challenges
Given the nascent stage of research on this compound, significant research gaps and challenges remain. A primary gap is the lack of a comprehensive characterization of its physicochemical properties. Detailed spectroscopic data, solubility, and stability studies are fundamental for any further research and application.
The biological activity profile of this specific compound is largely unexplored. While its structural similarity to other biologically active compounds is promising, dedicated studies are needed to determine its specific effects and mechanisms of action. A significant challenge will be to conduct systematic in vitro and in vivo studies to evaluate its potential as a therapeutic agent or a research tool.
Furthermore, the structure-activity relationships (SAR) for this class of compounds are not well established. Understanding how the bromo-substituent on the phenyl ring, as well as modifications to other parts of the molecule, influence its chemical reactivity and biological activity is a critical area for future investigation.
Future Directions for Fundamental and Applied Research on this compound
Future research could focus on developing more efficient and environmentally friendly synthetic methods. While the existing condensation reaction is effective, exploring alternative catalytic systems, such as microwave-assisted synthesis or solid-phase synthesis, could lead to higher yields, reduced reaction times, and easier purification. researchgate.netnih.gov Additionally, the development of stereoselective synthetic routes to access specific isomers would be of significant interest for biological evaluation.
A thorough investigation of the reactivity of this compound is warranted. The presence of multiple functional groups—a carboxylic acid, a ketone, and an α,β-unsaturated system—makes it a versatile substrate for a variety of chemical transformations. researchgate.net Future studies could explore its utility as a building block in the synthesis of more complex heterocyclic compounds, leveraging the reactivity of the enone system in Michael additions and cycloaddition reactions. samipubco.comsamipubco.com Understanding the kinetics and thermodynamics of these reactions will be crucial for its application in synthetic chemistry.
Computational modeling can play a pivotal role in accelerating research on this compound. Density functional theory (DFT) calculations can be employed to predict its geometric and electronic properties, spectroscopic signatures, and reactivity. Molecular docking simulations could be used to predict its binding affinity to various biological targets, helping to prioritize experimental studies and guide the design of new derivatives with enhanced activity and selectivity.
The structural resemblance of this compound to chalcones suggests its potential as a chemical probe for non-clinical research. nih.govscienceopen.com Chalcones are known to interact with a variety of biological pathways. Future research could focus on developing fluorescently labeled or biotinylated derivatives of this compound to serve as probes for identifying and studying its cellular targets. These probes could be invaluable tools for basic research in chemical biology, helping to elucidate the function of specific proteins and pathways without direct therapeutic intent.
Q & A
Q. What are the common synthetic routes for (E)-6-(4-Bromophenyl)-4-oxohex-5-enoic acid, and how are intermediates validated?
Methodological Answer: The synthesis typically involves coupling a 4-bromophenyl moiety with a hexenoic acid backbone. For example, bromophenylacetic acid derivatives (as in ) can serve as precursors. Intermediates are validated using HPLC (for purity) and NMR (structural confirmation). Reaction conditions (e.g., solvent, temperature) are optimized via iterative testing, with yields monitored by TLC or GC-MS .
Q. Which spectroscopic techniques are critical for characterizing the stereochemistry and functional groups of this compound?
Methodological Answer:
- NMR (¹H and ¹³C): Resolves the (E)-configuration at the double bond (C5-C6) and confirms the 4-oxo group.
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl groups from the carboxylic acid.
- X-ray Crystallography : Provides absolute stereochemical confirmation if single crystals are obtained, as demonstrated in similar bromophenyl derivatives .
Q. How is the purity of this compound assessed in academic research?
Methodological Answer: Purity is evaluated via HPLC (using a C18 column and UV detection at 254 nm) and melting point analysis . For trace impurities, high-resolution mass spectrometry (HRMS) or LC-QTOF ensures molecular integrity. Cross-validation with elemental analysis (C, H, Br) is recommended .
Advanced Research Questions
Q. How can contradictions in reported reaction yields for this compound be systematically addressed?
Methodological Answer: Contradictions often arise from variable bromophenyl precursor reactivity or side reactions (e.g., keto-enol tautomerization). A Design of Experiments (DoE) approach can isolate critical variables (e.g., catalyst loading, solvent polarity). Kinetic studies (monitored by in-situ FTIR or Raman spectroscopy) and computational modeling (DFT for transition states) clarify mechanistic bottlenecks .
Q. What strategies are employed to study the environmental stability and degradation pathways of this compound?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to UV light, humidity, and varying pH. Degradation products are profiled using LC-MS/MS .
- Oxidative Stress Assays : React with ROS (e.g., H₂O₂) to simulate environmental breakdown, with intermediates identified via NMR and isotopic labeling .
Q. How can computational methods predict the reactivity of this compound in drug discovery contexts?
Methodological Answer: Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins. QM/MM simulations model electron transfer at the 4-oxo group. ADMET prediction tools (e.g., SwissADME) assess bioavailability and metabolic pathways, guided by structural analogs like mycophenolic acid derivatives .
Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- 2D NMR (COSY, NOESY): Resolves coupling networks and spatial proximity of bromophenyl protons.
- Synchrotron-based XAS : Probes bromine’s electronic environment in coordination studies.
- Cryo-EM : Visualizes supramolecular assemblies in solution-phase studies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
